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molecular formula C8H6F3NO2 B8724617 2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene

2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene

Cat. No. B8724617
M. Wt: 205.13 g/mol
InChI Key: SLHUWMLRDHOSEI-UHFFFAOYSA-N
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Patent
US06610723B2

Procedure details

To a solution of 2-(1,1-difluoro-ethyl)-1-fluoro-4-nitro-benzene (10.4 g, 50.6 mmol) in methanol (200 ml) palladium on carbon (10%, 4 g) was added and the resulting mixture was hydrogenated for 2 h at 20° C. After filtration of the catalyst the solvent was evaporated to yield the title compound as a yellow semi solid mass. (8.5 g, 96%). MS: m/e=175 (M+).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[CH:7][C:6]=1[F:14])([F:4])[CH3:3]>CO>[F:4][C:2]([C:5]1[CH:10]=[C:9]([NH2:11])[CH:8]=[CH:7][C:6]=1[F:14])([F:1])[CH3:3]

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
FC(C)(F)C1=C(C=CC(=C1)[N+](=O)[O-])F
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration of the catalyst the solvent
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C)(F)C=1C=C(C=CC1F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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